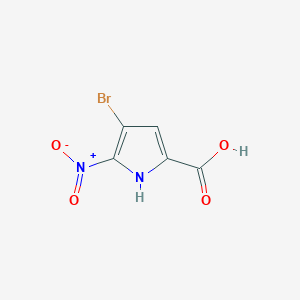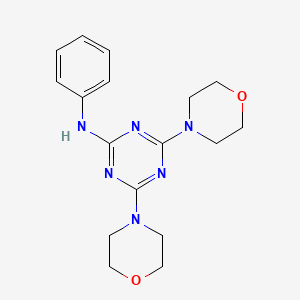![molecular formula C16H11ClN4OS2 B2645745 N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862976-46-3](/img/structure/B2645745.png)
N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide” belongs to the class of organic compounds known as benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring. They are used in various fields of research and have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two benzothiazole rings, one of which is substituted with an acetamide group and the other with a chlorine atom . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that this compound can undergo would depend on the nature of the substituents and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the acetamide group could increase its solubility in polar solvents . The exact properties would need to be determined experimentally .Scientific Research Applications
Dual Inhibitor Development for PI3K/mTOR Pathways
Markian M. Stec et al. (2011) investigated N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as a potent inhibitor of PI3Kα and mTOR, showing efficacy in vitro and in vivo. To improve metabolic stability, various heterocyclic analogues were explored, leading to compounds with similar potency and enhanced metabolic profiles Stec et al., 2011.
Fused Thiazolo[3,2-a]pyrimidinones Synthesis
B. Janardhan et al. (2014) focused on synthesizing fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks, demonstrating a synthetic route for these compounds with potential applications in drug development Janardhan et al., 2014.
Antibacterial Agents
Manoj N. Bhoi et al. (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives as potent antibacterial agents. Their in vitro studies showed broad-spectrum antibacterial activity, highlighting the potential of these compounds in addressing bacterial infections Bhoi et al., 2015.
Antitumor Activity
L. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity against various human tumor cell lines. Certain compounds demonstrated significant anticancer activity, suggesting their potential in cancer therapy Yurttaş et al., 2015.
Photovoltaic Efficiency and Ligand-Protein Interactions
Y. Mary et al. (2020) studied bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions, indicating their potential application in dye-sensitized solar cells and as inhibitors for specific proteins Mary et al., 2020.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS2/c1-8(22)18-10-3-5-12-14(7-10)24-16(20-12)21-15-19-11-4-2-9(17)6-13(11)23-15/h2-7H,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDZECSHNMRZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2645668.png)
![3-[(2-azepan-1-yl-2-oxoethyl)thio]-1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole](/img/structure/B2645669.png)



![Methyl 2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]acetate](/img/structure/B2645675.png)



![5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid](/img/structure/B2645682.png)
